3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
CAS No.:
Cat. No.: VC13550509
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFO2 |
|---|---|
| Molecular Weight | 245.04 g/mol |
| IUPAC Name | 3-(4-bromo-3-fluorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) |
| Standard InChI Key | LHHBEQSDZPKXEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid, reflecting its stereochemistry and substituent positions . The phenyl ring is functionalized with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), while the prop-2-enoic acid group (-CH=CH-COOH) introduces a conjugated double bond and carboxylic acid functionality.
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrFO₂ | |
| Molecular Weight | 245.04 g/mol | |
| SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br | |
| InChIKey | LHHBEQSDZPKXEI-DUXPYHPUSA-N | |
| CAS Registry Number | 923266-17-5 |
The E-stereochemistry of the double bond is critical for molecular interactions, as it positions the carboxylic acid group trans to the phenyl ring, influencing solubility and reactivity .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Starting Material | 4-bromo-3-fluorobenzaldehyde |
| Reagent | Malonic acid, pyridine |
| Temperature | 80–100°C |
| Yield (Estimated) | 50–70% |
Industrial Production Challenges
-
Halogen Stability: Bromine and fluorine may undergo unintended substitution or elimination under harsh conditions.
-
Stereochemical Control: Ensuring E-selectivity requires careful optimization of reaction kinetics and catalysts .
Physicochemical Properties
Experimental and Computed Data
Key properties are derived from computational models and analogous compounds due to limited experimental reports :
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.62 g/cm³ (estimated) | |
| LogP (XLogP3) | 2.7 | |
| Solubility in DMSO | Unknown | |
| pKa | 4.25 (predicted) |
The compound’s low predicted solubility in water (LogP = 2.7) suggests preferential partitioning into lipid membranes, a trait advantageous in drug design .
Biological Activities and Applications
Pharmaceutical Intermediate
The bromine and fluorine atoms enhance electrophilicity and metabolic stability, making this compound a candidate for:
-
Kinase Inhibitors: Halogenated phenyl groups often target ATP-binding pockets in kinases.
-
Anticancer Agents: Fluorine’s electronegativity may modulate cytotoxicity and bioavailability .
Material Science Applications
-
Liquid Crystals: The rigid phenyl core and polar carboxylic acid group could stabilize mesophases.
-
Polymer Additives: Halogen atoms may improve flame retardancy in polymeric materials.
| Hazard | Precaution |
|---|---|
| Skin Contact | Wash with soap and water |
| Eye Exposure | Rinse with water for 15 minutes |
| Inhalation | Move to fresh air |
Future Research Directions
-
Synthetic Optimization: Develop room-temperature protocols to improve yield and stereoselectivity.
-
Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
-
Derivatization Studies: Explore esterification or amidation to enhance solubility and target specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume